3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine
Description
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Properties
IUPAC Name |
3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-16-10-7-12-11(13(8-10)17-2)6-9(15-12)4-3-5-14/h6-8,15H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQYYNYAAZGFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)CCCN)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria. Indole derivatives have been found to have diverse biological activities, suggesting that this compound may also interact with multiple targets.
Mode of Action
Other indole derivatives have been found to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, and modulating gene expression
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Indole and its derivatives are involved in a wide range of biological processes, including the regulation of bacterial virulence, the modulation of inflammation, and the induction of apoptosis
Result of Action
The molecular and cellular effects of this compound are currently unknown. Other indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. The action environment of this compound is currently unknown. Like other indole derivatives, its activity may be influenced by a variety of environmental factors.
Biological Activity
3-(4,6-Dimethoxy-1H-indol-2-yl)propan-1-amine is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 219.28 g/mol. The compound features an indole structure with methoxy substituents that significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N2O2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C1=CC2=C(C=C1C(=C(N2)C)OCC)OC)OC)N |
Anticancer Properties
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. Specifically, this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
Case Study:
In vitro studies showed that this compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported to be approximately 15 µM, indicating potent activity against these cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses moderate antibacterial activity.
Table: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological effects of this compound are attributed to its interaction with specific molecular targets:
Receptor Binding:
The compound is thought to bind to serotonin receptors, influencing neurotransmitter release and potentially providing neuroprotective effects.
Cell Signaling Pathways:
It modulates key signaling pathways such as MAPK and NF-kB, which are crucial for inflammation and immune response regulation.
Research Findings
A comprehensive structure–activity relationship (SAR) analysis has been conducted to understand how modifications to the indole structure affect biological activity. This research highlights that the presence of methoxy groups enhances both anticancer and antimicrobial activities.
Summary of Findings:
- Anticancer Activity: Induces apoptosis in cancer cells via caspase activation.
- Antimicrobial Activity: Exhibits moderate inhibition against multiple bacterial strains.
- Mechanistic Insights: Involves receptor binding and modulation of signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
